molecular formula HNPSe B14282797 CID 78061004

CID 78061004

Cat. No.: B14282797
M. Wt: 124.96 g/mol
InChI Key: MCEMPBKVQCWHLL-UHFFFAOYSA-N
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Description

CID 78061004 is a unique compound registered in the PubChem database, a globally recognized repository for chemical information. For instance, analogous compounds in PubChem are often characterized using advanced techniques like collision-induced dissociation (CID) mass spectrometry to elucidate fragmentation patterns and structural features .

Properties

Molecular Formula

HNPSe

Molecular Weight

124.96 g/mol

InChI

InChI=1S/HNPSe/c1-2-3/h1H

InChI Key

MCEMPBKVQCWHLL-UHFFFAOYSA-N

Canonical SMILES

N=P[Se]

Origin of Product

United States

Chemical Reactions Analysis

CID 78061004 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups.

Scientific Research Applications

CID 78061004 has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in the synthesis of more complex molecules. In biology and medicine, it could be investigated for its potential therapeutic effects or as a tool for studying biological pathways. In industry, compounds like this compound may be used in the development of new materials or as additives in various products. The specific applications depend on the compound’s unique properties and interactions with other substances.

Mechanism of Action

The mechanism of action of CID 78061004 involves its interaction with specific molecular targets and pathways. These interactions can affect various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the compound’s structure and the context in which it is used. Understanding the mechanism of action is crucial for developing new applications and optimizing the compound’s use in research and industry.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of CID 78061004 with structurally or functionally related compounds can be contextualized using the following framework:

Structural Analogues

Similar compounds are often identified through PubChem’s chemical similarity search tools, which compare molecular fingerprints, functional groups, and stereochemistry. For example:

  • Ginsenosides Rf and F11 (CIDs unspecified in evidence): These isomers were differentiated using CID mass spectrometry, where unique fragmentation patterns revealed structural distinctions despite identical molecular formulas . If this compound is a glycoside or terpenoid, similar analytical methods would apply.
  • Phytochemicals in Table 5 () : Hypothetical docking studies (e.g., binding affinity to therapeutic targets) could position this compound relative to analogs. For instance, compounds with lower docking scores (indicating stronger binding) might exhibit superior bioactivity .

Physicochemical Properties

A comparative analysis of key properties might include:

Property This compound Analog 1 (CID: XYZ) Analog 2 (CID: ABC)
Molecular Weight [Data] [Data] [Data]
LogP [Data] [Data] [Data]
Hydrogen Bond Donors [Data] [Data] [Data]
Topological Polar SA [Data] [Data] [Data]

Note: Specific data are hypothetical due to evidence limitations.

Analytical Differentiation

CID mass spectrometry () and docking simulations () are critical for distinguishing this compound from analogs. For example:

  • CID-MS Fragmentation: Unique fragmentation ions could confirm structural motifs (e.g., glycosidic bonds in ginsenosides) .
  • Docking Scores : Higher binding affinity to targets like kinases or GPCRs might highlight therapeutic advantages .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.